
mercury silver iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mercury silver iodide, also known as mercury silver (1+) iodide (1:2:4) or Ag2HgI4, is a compound with a molecular formula of AgHgI . It’s a scarlet-red odorless tasteless powder that is sensitive to light . It’s insoluble in water and sinks in water . At elevated temperatures, it turns yellow but turns back to red upon cooling .
Synthesis Analysis
Silver mercury iodide thin films (Ag2HgI4) were successively deposited onto pre-cleaned glass substrates at room temperature by chemical bath deposition at different deposition times producing films of different thicknesses . The elemental composition of the as-deposited films measured by energy dispersive X-ray analysis shows the formation of stoichiometric Ag2HgI4 thin films .
Molecular Structure Analysis
The molecular structure of this compound is complex. The superionic conductor, solid state, and body-centered cubic structure, silver iodide at room temperature, has been studied via molecular dynamics simulations . The calculated results using pairwise Coulomb-Buckingham potential, zero pressure on the sample, a semi-rigid model system of 1000 Ag and 1000 I ions, (NVE) as a statistical ensemble, and an effective charge of Z = 0.63 for the pairs Ag-Ag and I-I, were found to be consistent with experimental data .
Chemical Reactions Analysis
Mercury is one of the few liquid elements. It dissolves in oxidizing acids, producing either Hg2+ or Hg2+2, depending on which reagent is in excess . Silver iodide is prepared by reaction of an iodide solution (e.g., potassium iodide) with a solution of silver ions (e.g., silver nitrate). A yellowish solid quickly precipitates .
Physical And Chemical Properties Analysis
Silver iodide is a yellowish, crystalline solid. It has a molecular weight of approximately 234.77 g/mol . At room temperature, it’s relatively stable, with a melting point of 557 degrees Celsius . One of the most intriguing features of silver iodide is its photo-sensitive nature .
Safety and Hazards
Mercury silver iodide is highly toxic and may be fatal if inhaled, ingested, or absorbed through skin . It’s advised to avoid any skin contact, and effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .
Future Directions
Iodine clocks, which use silver iodide, are fascinating nonlinear chemical systems with a promising future . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly . There are untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .
properties
CAS RN |
12344-40-0 |
|---|---|
Molecular Formula |
AgHgI |
Molecular Weight |
435.365 |
IUPAC Name |
iodosilver;mercury |
InChI |
InChI=1S/Ag.Hg.HI/h;;1H/q+1;;/p-1 |
InChI Key |
DCQPKJFVKVBZJL-UHFFFAOYSA-M |
SMILES |
[Ag]I.[Hg] |
synonyms |
mercury silver iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




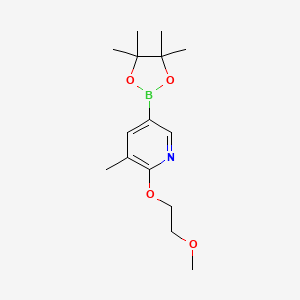

![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B577741.png)
![1-[4-(Trifluoromethoxy)phenyl]hexan-1-one](/img/structure/B577742.png)
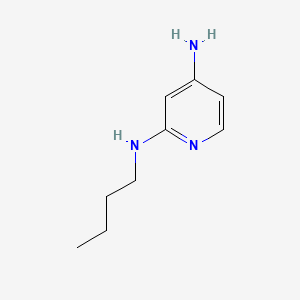
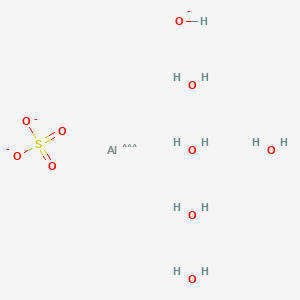
![6'-Methyl-[3,3'-bipyridin]-4-amine](/img/structure/B577750.png)
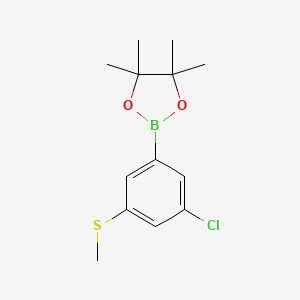

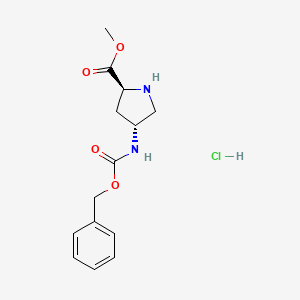
![1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine](/img/structure/B577758.png)